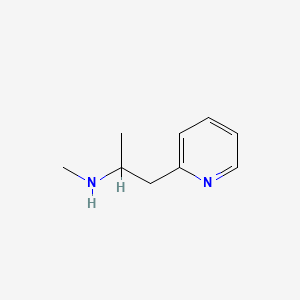

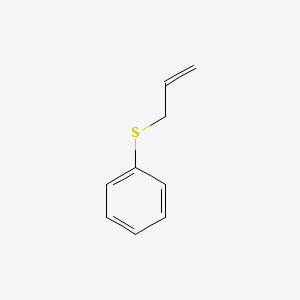

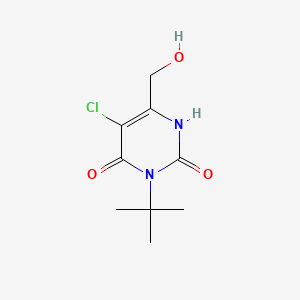

N-methyl-1-pyridin-2-ylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-methyl-1-pyridin-2-ylpropan-2-amine involves a series of chemical reactions that allow for the formation of this compound from its precursors. A study by Fleck et al. (2003) outlines a practical, efficient, and stereoselective process for the preparation of key intermediates related to N-methyl-1-pyridin-2-ylpropan-2-amine, highlighting the significance of asymmetric Michael addition and stereoselective alkylation in its synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

The molecular structure of N-methyl-1-pyridin-2-ylpropan-2-amine and its derivatives has been extensively studied to understand their chemical behavior and properties. Research by Nazır et al. (2000) on related Schiff bases provides insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the molecular structure and reactivity of such compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of N-methyl-1-pyridin-2-ylpropan-2-amine are diverse, reflecting its ability to participate in various chemical processes. A study on the pharmacological characterization of related compounds emphasizes the selectivity and affinity of these molecules for specific receptors, showcasing the potential for targeted chemical interactions (Grimwood et al., 2011).

Physical Properties Analysis

The physical properties of N-methyl-1-pyridin-2-ylpropan-2-amine, such as solubility, melting point, and boiling point, are determined by its molecular structure. Marczak et al. (2011) explored the molecular clusters in aqueous solutions of pyridine and its derivatives, indicating how molecular interactions influence the physical properties of these compounds (Marczak, Czech, Almásy, & Lairez, 2011).

Applications De Recherche Scientifique

Applications in Structural Chemistry

- Aminalization and Hydrogen Bonding Structures :

- The compound 2,6-Bis(2-methyl-1,3-diazinan-2-yl)pyridine, related to N-methyl-1-pyridin-2-ylpropan-2-amine, exhibits interesting structural features due to aminalization between 2,6-diacetylpyridine and 1,3-diaminopropane. The molecules in this compound crystallize with different conformations and form hydrogen-bonded dimers, building chains along a specific axis. This shows its potential in forming structured complexes (Ton & Bolte, 2010).

Applications in Synthesis and Catalysis

Intermediate in Antibiotic Preparation :

- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine serves as a key intermediate in the synthesis of premafloxacin, an antibiotic. The paper outlines a practical and efficient process for its preparation, indicating its importance in pharmaceutical synthesis (Fleck et al., 2003).

Cobalt(III) Alcoholate Complex Formation :

- N-methyl-1-pyridin-2-ylpropan-2-amine derivatives are involved in the formation of cobalt(III) alcoholate complexes, showing the compound's relevance in the synthesis of metal complexes with potential catalytic or material applications (Padhi et al., 2011).

Applications in Biotechnology and Chemistry

Oxyfunctionalization of Pyridine Derivatives :

- Burkholderia sp. MAK1, using whole cells, demonstrated the ability to convert different pyridin-2-amines into their hydroxy derivatives, indicating the potential of N-methyl-1-pyridin-2-ylpropan-2-amine in biotechnological applications for synthesizing hydroxylated pyridines, important in chemical industries (Stankevičiūtė et al., 2016).

Synthesis of Fluorescent Sensors :

- A study presented a fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine. It acts as a sensor for fluorescence detection of inorganic cations, highlighting its significance in analytical chemistry for detecting and measuring ions (Mac et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-1-pyridin-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10-2)7-9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYOGDMXYPZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276826 |

Source

|

| Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-pyridin-2-ylpropan-2-amine | |

CAS RN |

55496-56-5 |

Source

|

| Record name | N,α-Dimethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)